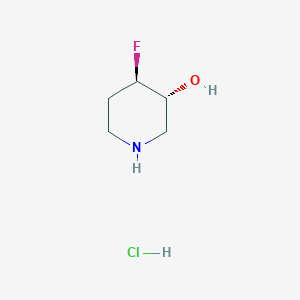

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

Descripción

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride (CAS: 955028-83-8) is a fluorinated piperidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . It features a six-membered piperidine ring with a fluorine atom at position 4 and a hydroxyl group at position 3 in a trans-relative (rel) configuration. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and anticancer agents .

Propiedades

IUPAC Name |

(3R,4R)-4-fluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOYYYHEMMLYLM-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-83-8 | |

| Record name | 3-Piperidinol, 4-fluoro-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Actividad Biológica

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a fluorine atom at specific positions on the piperidine ring, influencing its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

- Chemical Formula : CHClFNO

- Molecular Weight : 173.59 g/mol

- CAS Number : 955028-83-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions. Preliminary studies suggest that this compound may act as an inhibitor of certain receptors involved in neuropharmacological processes.

1. Antidepressant Activity

Research indicates that this compound exhibits potential antidepressant effects. In animal models, it has shown promise in reducing depressive behaviors, likely through its influence on serotonin reuptake mechanisms.

2. Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have demonstrated moderate antibacterial effects, suggesting its potential use in treating infections caused by resistant bacterial strains.

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | |

| Antimicrobial | Moderate activity against bacteria | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

Several studies have explored the pharmacological potential of this compound:

-

Case Study on Antidepressant Effects :

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the synaptic cleft. -

Evaluation of Antimicrobial Activity :

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Research Findings

Recent research has highlighted the need for further exploration into the pharmacokinetics and long-term effects of this compound. While initial findings are promising, comprehensive studies are necessary to fully understand its therapeutic potential and safety profile.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Synthesis of Pharmaceutical Compounds

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity. The compound's ability to incorporate fluorine enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug development.

2. Development of Receptor Antagonists

Research indicates that derivatives of (3R,4R)-rel-4-Fluoropiperidin-3-ol are being explored as selective antagonists for serotonin receptors, particularly the 5-HT2A receptor. These compounds exhibit high affinity and selectivity, which is crucial for developing treatments for psychiatric disorders such as schizophrenia and depression .

Neuropharmacology

1. Treatment of Neurological Disorders

The compound has been implicated in the modulation of muscarinic acetylcholine receptors, particularly the M4 subtype. These receptors are associated with cognitive functions and are potential targets for treating Alzheimer's disease and other neurodegenerative conditions. Studies suggest that this compound could help ameliorate symptoms associated with these disorders by enhancing cholinergic signaling .

2. Psychotropic Effects

Given its interactions with neurotransmitter systems, this compound may also play a role in the development of new psychotropic medications. Its ability to influence dopamine release and serotonin receptor activity positions it as a candidate for further investigation into treatments for mood disorders and psychosis .

Case Studies

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires protection from light and inert atmosphere at 2–8°C .

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Commercial Availability : Supplied by vendors such as Shanghai Yuanye Bio-Tech, with pricing at ~¥1,400 for 500 mg .

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

The compound’s structural analogs include positional isomers (fluorine/hydroxyl group substitution) and stereoisomers (varying R/S configurations). Key examples:

| CAS No. | Name | Molecular Formula | Substituent Positions | Stereochemistry | Key Differences |

|---|---|---|---|---|---|

| 955028-83-8 | (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl | C₅H₁₁ClFNO | 4-F, 3-OH | trans-relative | Target compound |

| 955028-84-9 | (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl | C₅H₁₁ClFNO | 3-F, 4-OH | trans-relative | Fluorine/hydroxyl positions swapped |

| 1443380-89-9 | (3S,4R)-3-Fluoropiperidin-4-ol HCl | C₅H₁₁ClFNO | 3-F, 4-OH | cis-absolute | Opposite stereochemistry at position 3 |

| 1356339-27-9 | 3-Fluoropiperidin-4-ol HCl | C₅H₁₁ClFNO | 3-F, 4-OH | Undefined | Lack of stereochemical specification |

Research Insights :

- The trans configuration in the target compound enhances metabolic stability compared to cis isomers due to reduced steric hindrance .

- Absolute stereoisomers (e.g., 1443380-89-9) exhibit distinct biological activities; for instance, (3S,4R)-3-Fluoropiperidin-4-ol HCl shows higher affinity for certain GABA receptors .

Ring Size Variants: Piperidine vs. Pyrrolidine

Reducing the ring size from six-membered (piperidine) to five-membered (pyrrolidine) alters physicochemical and pharmacological properties:

Functional Group Modifications

Additional substituents or functional groups significantly impact reactivity and biological activity:

Métodos De Preparación

Starting Materials and Key Intermediates

A common approach begins with a protected piperidine derivative bearing a hydroxyl group and a suitable leaving group for fluorination. For example, a (3R,4R)-tert-butyl 4-substituted piperidin-3-ol intermediate is often employed.

Hydroxylation

Hydroxylation at the 3-position is achieved by selective oxidation or functional group transformation on the piperidine ring precursor. This step ensures the correct placement of the hydroxyl group, which is crucial for the compound's biological activity.

Fluorination

Representative Reaction Sequence Table

| Step | Reaction Description | Reagents and Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Preparation of (3R,4R)-tert-butyl 4-(benzyloxy)phenyl-3-hydroxypiperidine-1-carboxylate | Starting from appropriate precursors, protection with tert-butyl and benzyloxy groups | Intermediate with protected hydroxyl and aromatic substituent |

| 2 | Deprotection to yield (3R,4R)-4-(benzyloxy)phenylpiperidin-3-ol hydrochloride | 4 M HCl in dioxane, room temperature, 2 h | Hydrochloride salt obtained, used without further purification |

| 3 | Coupling with 3-bromo-1-(4-methylbenzyl)pyrrolidin-2-one | Triethylamine, heating from 60 °C to 120 °C, multiple hours | Formation of coupled intermediate |

| 4 | Fluorination at 4-position | DAST in DCM, 0 °C to room temperature, 2 h | Mixture of diastereomers and rearrangement products |

| 5 | Catalytic hydrogenation to remove benzyloxy protecting group | Pd/C, hydrogen pressure (25-99 psi), methanol, room temperature, overnight to 4 days | Deprotected fluoropiperidinyl derivative |

| 6 | Purification and isolation of this compound | HPLC and crystallization | Pure diastereomeric hydrochloride salt obtained |

Research Findings and Analytical Data

- LCMS analysis confirms the molecular ion peaks consistent with the fluorinated piperidin-3-ol derivatives (m/z ~119 for the base compound, higher for intermediates).

- Diastereoselectivity is influenced by reaction conditions, with atom-transfer radical cyclizations and lithium-halogen exchanges used in related synthetic routes to enhance stereocontrol.

- The fluorine atom's presence significantly improves binding affinity and selectivity in biological assays, supporting the synthetic efforts to obtain pure stereoisomers.

Additional Notes on Synthetic Challenges and Solutions

- The fluorination step requires careful temperature control to avoid side reactions and rearrangements.

- Protecting group strategies are essential to maintain functional group integrity during multi-step synthesis.

- Separation of diastereomers can be challenging; advanced chromatographic methods or crystallization techniques are employed for purity.

- Microwave-assisted synthesis and supercritical fluid chromatography have been explored to improve yields and separation efficiency in related compounds.

This comprehensive overview synthesizes the preparation methods of this compound from multiple authoritative sources, emphasizing reaction conditions, intermediates, and purification techniques essential for producing this chiral fluorinated piperidine derivative with high stereochemical purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, and how can stereochemical purity be ensured?

- Methodology : Use stereoselective fluorination and resolution techniques. For example, fluorinated piperidine derivatives often employ nucleophilic substitution with KF or CsF in polar aprotic solvents (e.g., DMF) under inert conditions. Chiral chromatography (e.g., CHIRALPAK® columns) or enzymatic resolution can isolate the (3R,4R) diastereomer . Post-synthesis, confirm stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons) and polarimetry .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

- Methodology :

- Purity : HPLC with UV detection (λ = 206–210 nm) and a C18 column; compare retention times against certified reference standards. Quantify impurities using area normalization .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 1 month) and monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., defluorination or piperidine ring oxidation) . Store at 2–8°C in airtight, light-protected containers to prevent moisture absorption .

Q. What analytical techniques are critical for characterizing fluorinated piperidine derivatives like this compound?

- Methodology :

- Structural Confirmation : ¹⁹F NMR (δ ≈ -180 to -200 ppm for C-F bonds) and 2D NOESY NMR to verify spatial arrangement of substituents .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and fragment ions (e.g., loss of HCl or fluorinated moieties) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological or chemical reactivity?

- Methodology : Compare the (3R,4R) isomer with (3S,4S) or (3R,4S) analogs in receptor-binding assays (e.g., sigma-1 or opioid receptors). Use molecular docking simulations to map steric and electronic interactions at binding sites . For chemical reactivity, evaluate fluorination effects on nucleophilic substitution rates via kinetic studies in DMSO/water mixtures .

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles for this compound?

- Methodology :

- Yield Optimization : Screen reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, substituting THF with acetonitrile may improve fluorination efficiency .

- Impurity Profiling : Use high-resolution LC-MS/MS to identify trace byproducts (e.g., dehydrohalogenation products or regioisomers). Cross-validate with synthetic intermediates (e.g., fluoropiperidinols) .

Q. How can computational modeling guide the design of derivatives based on this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to predict substituent effects on electronic structure (e.g., fluorine’s electronegativity altering pKa or logP). QSAR models can correlate stereochemistry with pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining regulatory compliance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.